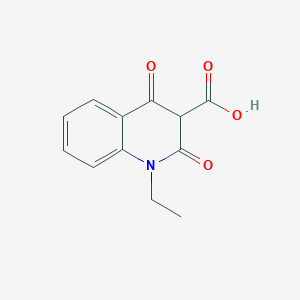

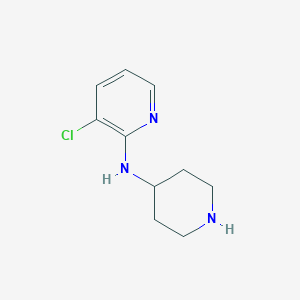

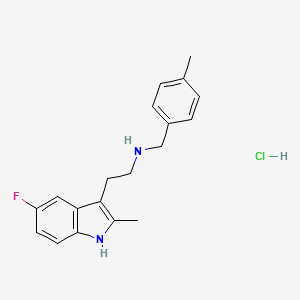

![molecular formula C11H17ClN2S B2491195 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-ethylpiperidine CAS No. 885950-50-5](/img/structure/B2491195.png)

1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-ethylpiperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related thiazole derivatives often involves cyclization reactions and interactions with various reagents to introduce specific functional groups. For instance, derivatives of 2-amino-5-ethyl-1,3,4-thiadiazole, a related compound, have been synthesized through cyclization using chloroacetyl chloride in the presence of triethylamine, showcasing the versatile approaches to synthesizing thiazole derivatives and highlighting the importance of specific reagents in dictating the structure and function of the synthesized compounds (Makwane et al., 2018).

Molecular Structure Analysis

The molecular structure of thiazole derivatives is characterized by spectroscopic methods such as NMR, IR, and X-ray crystallography, providing detailed insights into the arrangement of atoms and the geometry of the molecules. The study by Wu et al. (2022) utilized X-ray diffraction and DFT calculations to explore the structure of a related molecule, demonstrating the planarity and electronic distribution within the molecule, which are crucial for understanding the reactivity and interactions of the compound (Wu et al., 2022).

Chemical Reactions and Properties

Thiazole derivatives participate in a variety of chemical reactions, contributing to their diverse biological activities. For example, the formation of Schiff bases and subsequent reactions with chloroacetyl chloride to yield azetidin-2-ones, as explored in derivatives of 1,3,4-thiadiazole, illustrate the chemical versatility and reactivity of these compounds. These reactions are pivotal for the synthesis of biologically active compounds (Abbasi et al., 2019).

科学的研究の応用

Synthetic Applications of Thiazole Derivatives

Thiazole and its derivatives are a significant focus in synthetic chemistry due to their presence in many biologically active molecules and potential for various synthetic applications. Studies have highlighted methods for synthesizing thiazolidinone compounds, indicating the versatility and reactivity of thiazole-containing compounds in creating pharmacologically active molecules. For example, the synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones demonstrates the potential of thiazole derivatives in generating compounds with diverse structural features and possible applications in drug development (Issac & Tierney, 1996).

Pharmacological Aspects of Thiazole-Based Compounds

Thiazole derivatives exhibit a broad range of biological activities, making them valuable in medicinal chemistry. The exploration of thiazolidine derivatives for various pharmacological activities, such as antimicrobial, anti-inflammatory, and anticancer properties, underscores the medicinal importance of this scaffold. Some derivatives have shown better activity than standard drugs, suggesting that thiazolidine could be a promising lead for new therapeutic agents (Pandey et al., 2011).

Environmental Behavior and Fate of Related Compounds

The environmental fate and behavior of compounds similar to 1-[(2-Chloro-1,3-thiazol-5-yl)methyl]-2-ethylpiperidine, particularly those used as preservatives or in industrial applications, have been studied to understand their impact on aquatic ecosystems. Research into parabens, which share some functional similarities with thiazole derivatives, highlights concerns about their persistence and bioaccumulation in water bodies, indicating the need for studies on the environmental aspects of thiazole-related chemicals (Haman et al., 2015).

将来の方向性

作用機序

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to exhibit a wide range of biological activities . They have been associated with antimicrobial, antifungal, antiviral, and antitumor activities . .

Biochemical Pathways

Without specific information on this compound, it’s difficult to say which biochemical pathways it might affect. Thiazole derivatives have been associated with a variety of pathways due to their broad biological activity .

Result of Action

As mentioned earlier, some thiazole derivatives can cause cell death by interacting with DNA and topoisomerase II . .

特性

IUPAC Name |

2-chloro-5-[(2-ethylpiperidin-1-yl)methyl]-1,3-thiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17ClN2S/c1-2-9-5-3-4-6-14(9)8-10-7-13-11(12)15-10/h7,9H,2-6,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FEIGSLIOAQWZLT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CCCCN1CC2=CN=C(S2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17ClN2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.78 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

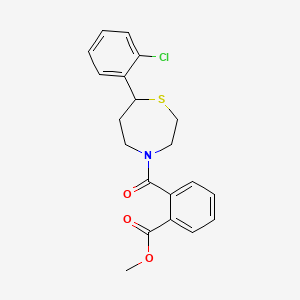

![N-(2-(3-(thiophen-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2491118.png)

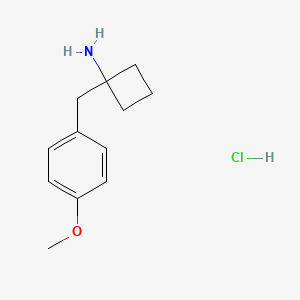

![N-(2-(6-fluoro-4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)tetrahydro-2H-pyran-4-carboxamide](/img/structure/B2491120.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((1-(2-(4-methylpiperidin-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)acetamide](/img/structure/B2491122.png)

![1-(4-Chlorophenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2491132.png)

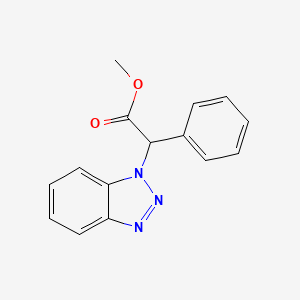

![3-{1-[(3-Methoxyphenyl)methyl]-2-oxo-4-(thiophen-3-yl)azetidin-3-yl}-1,3-thiazolidin-2-one](/img/structure/B2491135.png)